molecular formula C10H16FNO4 B2530476 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid CAS No. 1228581-12-1

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid

Cat. No.: B2530476
CAS No.: 1228581-12-1
M. Wt: 233.239
InChI Key: VEHPOVZSFFEDCH-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.239. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Azetidine Derivatives

    • Azetidine derivatives, including 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, have been synthesized through strain-release reactions and subsequent steps, providing valuable intermediates in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
  • Chiral Recognition Studies

    • Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been investigated for their applications as chiral solvating agents with amines, demonstrating potential in enantiomeric discrimination and analysis (Nemes et al., 2015).
  • Cycloaddition Reactions

    • Silylmethyl-substituted azetidines have shown potential as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions, offering a pathway for generating various cyclic structures and contributing to synthetic methodology in organic chemistry (Yadav & Sriramurthy, 2005).
  • Aryne Multicomponent Coupling

    • The compound has been used in aryne multicomponent coupling reactions involving carboxylic acids, showcasing its versatility in synthesizing N-aryl β-amino and γ-amino alcohol derivatives (Roy et al., 2016).
  • Enantioselective Syntheses

    • Conformationally rigid, highly lipophilic amino acids have been synthesized enantioselectively, with derivatives including this compound, contributing to studies on conformational influence and peptide activity (Medina et al., 2000).
  • Liquid- and Solid-Phase Synthesis

    • This compound derivatives have been synthesized via liquid- and solid-phase methods, indicating the compound's relevance in streamlined and versatile synthetic routes (Attanasi et al., 2001).
  • Functionalization of Azetidine Derivatives

    • Functionalized azaheterocyclic α- and β-amino acid derivatives have been synthesized, with bromo-substituted carbon centers for further functionalization, underlining the compound's role in the development of biologically relevant and foldameric applications (Žukauskaitė et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not available in the search results. It’s possible that the mechanism of action depends on the specific context in which this compound is used.

Safety and Hazards

The safety and hazards information for this compound is not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the use and study of this compound are not available in the search results. It’s possible that this compound could have applications in various fields, depending on its properties and reactivity .

Properties

IUPAC Name

3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPOVZSFFEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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